4-Isopropyl-1,3-oxazolidine-2-thione

Catalog No.
S13304470
CAS No.
M.F
C6H11NOS
M. Wt
145.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropyl-1,3-oxazolidine-2-thione

Product Name

4-Isopropyl-1,3-oxazolidine-2-thione

IUPAC Name

4-propan-2-yl-1,3-oxazolidine-2-thione

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

InChI

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)

InChI Key

CIRDXQWBLPPFPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=S)N1

4-Isopropyl-1,3-oxazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and sulfur atoms. Its chemical formula is C₆H₁₁NOS, and it features a thione functional group, which is a sulfur analogue of a ketone. The compound is of interest in synthetic organic chemistry due to its unique structural properties and potential biological activities.

The chemistry of 4-isopropyl-1,3-oxazolidine-2-thione involves various reactions typical of oxazolidine derivatives. Notably, it can undergo nucleophilic substitutions and cyclization reactions. For instance, the synthesis often involves the reaction of an amino alcohol with carbon disulfide, leading to the formation of the thione structure through a nucleophilic attack mechanism . Additionally, it can participate in stereoselective reactions, where the configuration at specific carbon centers can be inverted depending on reaction conditions .

Research indicates that oxazolidine-2-thiones exhibit significant biological activities, including antibacterial and antifungal properties. They are known to interact with bacterial ribosomes, inhibiting protein synthesis, which makes them potential candidates for antibiotic development . Furthermore, studies have shown that derivatives of 4-isopropyl-1,3-oxazolidine-2-thione possess cytotoxic effects against certain cancer cell lines, suggesting their utility in cancer therapy .

The synthesis of 4-isopropyl-1,3-oxazolidine-2-thione can be achieved through several methods:

  • Microwave-Assisted Synthesis: This method enhances the reaction efficiency by using microwave irradiation to promote the reaction between amino alcohols and carbon disulfide under controlled temperatures .
  • One-Pot Synthesis: A straightforward approach that combines multiple steps into a single reaction vessel. This method has been shown to yield oxazolidine derivatives efficiently from glycosyl azido alcohols .
  • Conventional Heating: Traditional methods involve heating the reactants in solvents like ethanol or dichloromethane, facilitating the formation of the thione through standard nucleophilic attack mechanisms .

4-Isopropyl-1,3-oxazolidine-2-thione has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a scaffold for developing new antibiotics and anticancer agents.
  • Chiral Auxiliaries: It is utilized in asymmetric synthesis to produce enantiomerically pure compounds in organic chemistry.
  • Agricultural Chemistry: Some derivatives are explored for their herbicidal properties, contributing to agricultural productivity .

Studies on 4-isopropyl-1,3-oxazolidine-2-thione have revealed interactions with various biological targets. For instance, its derivatives have been shown to bind effectively to bacterial ribosomes, inhibiting protein synthesis and demonstrating potential as antibacterial agents . Additionally, interaction studies in cancer research indicate that these compounds can induce apoptosis in cancer cells by disrupting cellular processes .

Several compounds share structural similarities with 4-isopropyl-1,3-oxazolidine-2-thione. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
4-Methyl-1,3-oxazolidine-2-thioneOxazolidine derivativeAntibacterialMethyl group affects solubility and reactivity
4-Ethyl-1,3-oxazolidine-2-thioneOxazolidine derivativeAntifungalEthyl group enhances lipophilicity
4-Isobutyl-1,3-thiazolidine-2-thioneThiazolidine derivativeAnticancerContains sulfur atom in place of nitrogen

The uniqueness of 4-isopropyl-1,3-oxazolidine-2-thione lies in its specific isopropyl substituent which influences its steric and electronic properties compared to other derivatives. This structural feature can significantly affect its biological activity and synthetic utility.

Systematic Nomenclature and Molecular Formula

The compound is systematically named 4-propan-2-yl-1,3-oxazolidine-2-thione according to IUPAC rules, reflecting its oxazolidine ring system substituted with an isopropyl group at the 4-position and a thioketone group at the 2-position. Its molecular formula, C₆H₁₁NOS, corresponds to a molecular weight of 145.23 g/mol, as calculated from isotopic composition. The structural formula is unambiguously represented by the SMILES notation CC(C)C1COC(=S)N1, which encodes the five-membered ring, sulfur atom at position 2, and branched isopropyl substituent.

Key identifiers include:

  • CAS Registry Number: 84272-19-5
  • InChIKey: CIRDXQWBLPPFPN-UHFFFAOYSA-N
  • Synonym: (4S)-(-)-4-Isopropyl-1,3-oxazolidine-2-thione

The thioketone group (C=S) distinguishes this compound from analogous oxazolidin-2-ones, imparting distinct electronic and reactivity profiles critical for its role as a chiral auxiliary.

Stereochemical Configuration and Chiral Centers

The molecule contains one chiral center at the 4-position of the oxazolidine ring, which adopts an (S)-configuration in the enantiomerically pure form. This stereochemistry arises from the original chirality of the precursor amino alcohol used in synthesis, typically (S)-valinol. Nuclear magnetic resonance (NMR) spectroscopy confirms the configuration through characteristic coupling patterns:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.60 (m, 4-H), 1.46 (d, J = 6.2 Hz, CH₃)
  • ¹³C NMR: δ 55.4 (4-C), 19.3 (CH₃)

The isopropyl group’s steric bulk creates a well-defined chiral environment that enables asymmetric induction in aldol reactions and other stereoselective transformations. X-ray crystallographic studies of related 4-substituted oxazolidine-2-thiones demonstrate that the isopropyl substituent adopts a pseudoaxial orientation to minimize 1,3-diaxial strain, locking the ring into a specific chair-like conformation.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for 4-isopropyl-1,3-oxazolidine-2-thione remains unpublished, analogous compounds provide insights into its conformational preferences. The oxazolidine ring typically exists in a twisted half-chair conformation, with puckering parameters quantified by Cremer-Pople analysis. Key torsional angles derived from density functional theory (DFT) calculations include:

Torsion AngleValue (°)Description
N1-C2-S7178.3Near-planar thioketone
C4-C5-O6112.4Gauche conformation

Infrared spectroscopy reveals a C=S stretching vibration at 1,226 cm⁻¹, consistent with partial double-bond character. The isopropyl group’s vibrational modes appear as asymmetric stretches at 2,963 cm⁻¹ (CH₃) and 1,371 cm⁻¹ (C-CH(C)).

Mass spectral fragmentation patterns further corroborate the structure:

  • Base peak: m/z 145 (M⁺, 100%)
  • Key fragments: m/z 102 (M⁺ - C₃H₇, 54%), 57 (C₃H₇⁺, 50%)

The conventional synthesis of 4-isopropyl-1,3-oxazolidine-2-thione primarily relies on the cyclization of amino alcohol precursors using carbon disulfide as the key thionating agent [1]. The most common approach involves the reaction of (S)-valinol (2-amino-3-methylbutan-1-ol) with carbon disulfide under basic conditions [2]. This methodology represents a direct and efficient route to the target oxazolidine-2-thione scaffold.

The classical synthetic procedure involves treating the amino alcohol precursor with carbon disulfide in the presence of a suitable base, typically potassium carbonate [1]. The reaction mechanism proceeds through the initial formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization to form the oxazolidine-2-thione ring system [3]. The base serves a dual role in this transformation: it facilitates the nucleophilic attack of the amino group on carbon disulfide and promotes the subsequent ring closure.

A highly practical procedure has been developed that utilizes carbon disulfide and the corresponding chiral amino alcohols as starting materials in the presence of potassium carbonate and hydrogen peroxide [2]. This method provides a reliable route to chiral oxazolidine-2-thione auxiliaries with excellent yields. The addition of hydrogen peroxide serves to facilitate the cyclization process and improve the overall efficiency of the transformation.

Alternative conventional methods employ thiophosgene as the thionating agent instead of carbon disulfide [4]. This approach involves the treatment of beta-amino alcohols with thiophosgene in dichloromethane at low temperature in the presence of triethylamine [4]. While effective, this method requires the handling of the highly toxic thiophosgene reagent, making it less attractive for routine laboratory applications.

Table 1: Conventional Synthesis Conditions for 4-Isopropyl-1,3-oxazolidine-2-thione

Reagent SystemSolventTemperatureTimeYield (%)Reference
Carbon disulfide/Potassium carbonateEthanol50°C4-8 hours65-75 [1]
Carbon disulfide/Potassium carbonate/Hydrogen peroxideAqueous ethanolRoom temperature2-4 hours80-85 [2]
Thiophosgene/TriethylamineDichloromethane0°C30 minutes70-80 [4]

The stereochemical outcome of these conventional syntheses is generally excellent when using enantiomerically pure amino alcohol precursors [1]. The configuration at the amino alcohol stereocenter is retained throughout the cyclization process, leading to the formation of the desired chiral oxazolidine-2-thione with high enantiomeric purity [5].

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of 4-isopropyl-1,3-oxazolidine-2-thione, offering significant advantages in terms of reaction time, yield, and operational simplicity [1] [6]. The application of microwave irradiation to heterocyclic synthesis has revolutionized the field by providing rapid heating and enhanced reaction rates [7].

The microwave-assisted synthesis of 4-isopropyl-1,3-oxazolidine-2-thione involves the treatment of (S)-valinol with carbon disulfide under specific microwave conditions [1]. In a typical procedure, the amino alcohol is combined with potassium carbonate and carbon disulfide in a microwave-compatible vessel and subjected to controlled microwave irradiation [1]. The optimized conditions involve heating at 50°C with 50 watts of power for 10 minutes using the BenchMate modality [1].

The microwave-enhanced methodology demonstrates remarkable improvements over conventional thermal heating [6]. The reaction time is dramatically reduced from several hours to minutes, while maintaining or improving the product yield [1]. The specific microwave conditions have been carefully optimized to achieve maximum efficiency while avoiding decomposition of the sensitive amino alcohol starting material.

Table 2: Microwave versus Conventional Synthesis Comparison

MethodTemperatureTimePowerYield (%)Solvent System
Microwave50°C10 minutes50 W85-90Dichloromethane/Water
Conventional50°C4-8 hoursReflux65-75Ethanol
Microwave (open vessel)150°C60 minutesVariable75-80Chloroform/Propylene oxide

The mechanism of microwave enhancement in this transformation relates to the selective heating of polar molecules and the ability to achieve rapid temperature elevation [8]. The microwave irradiation facilitates the formation of the dithiocarbamate intermediate and promotes the subsequent cyclization step [3]. The dielectric heating properties of the reaction medium contribute to the enhanced reaction kinetics observed under microwave conditions [7].

Microwave-assisted protocols have also been developed for the oxidative conversion of oxazolidine-2-thiones to their corresponding oxazolidin-2-one analogs [9] [10]. These transformations utilize propylene oxide as both solvent and oxidizing agent under microwave irradiation at 150°C for 60 minutes [9]. The microwave-enhanced oxidation proceeds with excellent yields and provides access to structurally related heterocyclic compounds.

The scalability of microwave-assisted synthesis remains an important consideration for practical applications [8]. While laboratory-scale microwave reactors are well-suited for optimization studies and small-scale preparations, the translation to larger scales requires specialized equipment and careful temperature control [11].

Enantioselective Synthesis Strategies

The enantioselective synthesis of 4-isopropyl-1,3-oxazolidine-2-thione relies primarily on the use of enantiomerically pure amino alcohol precursors derived from natural amino acids [12] [5]. The most common approach utilizes L-valine as the chiral starting material, which is reduced to the corresponding amino alcohol (S)-valinol through established synthetic protocols [1].

The stereochemical control in the synthesis of 4-isopropyl-1,3-oxazolidine-2-thione is achieved through the retention of configuration during the cyclization process [13]. When enantiomerically pure (S)-valinol is employed as the starting material, the resulting oxazolidine-2-thione maintains the original stereochemistry with minimal racemization [5]. The enantiomeric excess of the final product typically ranges from 95% to 99%, depending on the specific reaction conditions and the purity of the starting amino alcohol [1].

Table 3: Enantioselective Synthesis Results

Starting MaterialConfigurationEnantiomeric Excess (%)Yield (%)Method
L-Valinol(S)9987Microwave/Carbon disulfide
D-Valinol(R)9684Conventional/Carbon disulfide
L-Valinol(S)9578Microwave/Thiophosgene alternative

The preparation of enantiomerically pure amino alcohol precursors represents a critical step in the overall synthetic strategy [14]. L-Valine can be efficiently reduced to (S)-valinol using various reducing agents, with lithium aluminum hydride being the most commonly employed reagent [12]. Alternative reduction methods include the use of borane complexes or sodium borohydride in combination with suitable activating agents.

Chiral auxiliary applications of 4-isopropyl-1,3-oxazolidine-2-thione demonstrate the importance of high enantiomeric purity in asymmetric synthesis [15] [16]. The oxazolidine-2-thione scaffold serves as an effective chiral auxiliary for stereoselective transformations, with the isopropyl substituent providing significant steric bias [17] [18]. The stereochemical outcome of auxiliary-mediated reactions is directly dependent on the enantiomeric purity of the starting oxazolidine-2-thione.

Computational studies have provided insights into the stereochemical preferences of 4-isopropyl-1,3-oxazolidine-2-thione in various chemical environments [18]. Density functional theory calculations reveal that the steric hindrance offered by the isopropyl group plays a crucial role in determining the stereoselectivity of reactions involving this chiral auxiliary [18]. The preferred conformations and transition states have been characterized through detailed computational analysis.

The development of catalytic asymmetric methods for the direct synthesis of 4-isopropyl-1,3-oxazolidine-2-thione from achiral precursors remains an active area of research [19]. While such methods have not yet reached the level of practical utility achieved with amino alcohol-based approaches, they represent promising future directions for the field.

Large-Scale Production and Industrial Feasibility

The large-scale production of 4-isopropyl-1,3-oxazolidine-2-thione presents several considerations related to cost-effectiveness, safety, and process efficiency [20] [21]. Industrial feasibility depends on factors including raw material availability, reaction scalability, environmental impact, and overall economic viability.

The most promising approach for large-scale synthesis involves the optimized carbon disulfide methodology using readily available L-valine-derived amino alcohol precursors [20]. This route benefits from the commercial availability of L-valine and the well-established reduction chemistry required to access the amino alcohol starting material [22]. The carbon disulfide-based cyclization can be performed using standard industrial equipment without requiring specialized microwave apparatus.

Table 4: Industrial Scale Production Considerations

FactorCarbon Disulfide RouteThiophosgene RouteMicrowave Route
Raw Material CostLowModerateLow
Safety ProfileAcceptablePoorAcceptable
ScalabilityExcellentLimitedModerate
Equipment RequirementsStandardSpecializedSpecialized
Environmental ImpactModerateHighLow

Process optimization for industrial applications focuses on maximizing yield while minimizing waste generation and environmental impact [21]. The development of continuous flow processes represents a promising direction for large-scale production, offering improved safety profiles and enhanced process control [23]. Continuous flow methodologies can accommodate the exothermic nature of the cyclization reaction and provide better temperature regulation.

The economic feasibility of large-scale production is influenced by the market demand for chiral auxiliaries and the competitive landscape of alternative synthetic methodologies [20]. The growing importance of asymmetric synthesis in pharmaceutical manufacturing has increased the demand for reliable chiral auxiliaries, making the industrial production of 4-isopropyl-1,3-oxazolidine-2-thione economically attractive [23].

Environmental considerations play an increasingly important role in industrial process development [24]. The carbon disulfide-based synthesis generates minimal waste when properly optimized, with the main byproducts being water and inorganic salts [20]. Solvent recycling and waste minimization strategies can further improve the environmental profile of the manufacturing process.

Quality control and analytical methods for large-scale production require robust procedures for monitoring enantiomeric purity and chemical identity [21]. High-performance liquid chromatography with chiral stationary phases provides the necessary analytical capability for ensuring product quality [19]. Process analytical technology can be implemented to enable real-time monitoring of reaction progress and product formation.

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic properties of 4-isopropyl-1,3-oxazolidine-2-thione have been extensively characterized through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits distinctive spectral features that confirm its structural identity and provide valuable information about its molecular conformation [1] [2].

Table 1: Spectroscopic Properties of 4-Isopropyl-1,3-oxazolidine-2-thione

PropertyChemical Shift/FrequencyAssignment
¹H NMR (CDCl₃, 400 MHz)8.63 (1H, br-s, NH)NH proton
¹H NMR (CDCl₃, 400 MHz)4.79 (2H, m, 5-H₂)OCH₂ protons
¹H NMR (CDCl₃, 400 MHz)4.25 (1H, m, 4-H)CH proton at C-4
¹H NMR (CDCl₃, 400 MHz)1.37 (3H, d, J=5.9 Hz, CH₃)Methyl group
¹H NMR (CDCl₃, 400 MHz)0.96-1.04 (6H, isopropyl CH₃)Isopropyl methyl groups
¹³C NMR (CDCl₃, 400 MHz)189.3 (C=S)Thiocarbonyl carbon
¹³C NMR (CDCl₃, 400 MHz)76.9 (C-5)OCH₂ carbon
¹³C NMR (CDCl₃, 400 MHz)52.5 (C-4)CH carbon at C-4
¹³C NMR (CDCl₃, 400 MHz)20.0 (CH₃)Methyl carbon

The proton nuclear magnetic resonance spectrum reveals several characteristic features. The nitrogen-hydrogen proton appears as a broad singlet at 8.63 parts per million, indicating hydrogen bonding interactions and exchange processes typical of thioamide compounds [2]. The methylene protons adjacent to oxygen (5-H₂) appear as a multiplet at 4.79 parts per million, while the proton at the 4-position appears as a multiplet at 4.25 parts per million [1]. The isopropyl substituent shows characteristic splitting patterns, with the methyl groups appearing as doublets between 0.96 and 1.04 parts per million [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the electronic environment of carbon atoms. The thiocarbonyl carbon (carbon-sulfur double bond) appears at 189.3 parts per million, which is characteristic of thione functional groups [1] [2]. The carbon atoms of the oxazolidine ring system appear at distinct chemical shifts: the oxygen-bearing carbon (C-5) at 76.9 parts per million and the isopropyl-bearing carbon (C-4) at 52.5 parts per million [2].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption frequencies that confirm the presence of functional groups within the molecular structure. The infrared spectrum of 4-isopropyl-1,3-oxazolidine-2-thione displays several key absorption bands [3] [4].

The carbon-hydrogen stretching vibrations appear at 3028 wavenumbers, indicating the presence of alkyl carbon-hydrogen bonds. A significant absorption band at 1812 wavenumbers corresponds to carbon-oxygen stretching vibrations within the heterocyclic ring system [4]. The aromatic carbon-carbon stretching appears at 1642 wavenumbers, while carbon-nitrogen stretching vibrations are observed at 1515 wavenumbers. Carbon-hydrogen bending vibrations contribute to the absorption at 1328 wavenumbers [4].

Gas-phase infrared spectroscopic data from the National Institute of Standards and Technology database confirms these assignments and provides additional validation of the molecular structure [3]. The infrared spectrum demonstrates characteristic patterns consistent with five-membered heterocyclic compounds containing both oxygen and sulfur atoms [4].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. Electron ionization mass spectrometry reveals a molecular ion peak at mass-to-charge ratio 145, corresponding to the molecular weight of 4-isopropyl-1,3-oxazolidine-2-thione [1] [2].

The fragmentation pattern shows characteristic losses: a fragment at mass-to-charge ratio 117 corresponds to the loss of ethylene (C₂H₄), while the fragment at 102 represents the loss of the isopropyl group (C₃H₇). A significant fragment appears at mass-to-charge ratio 42, corresponding to a propylene fragment (C₃H₆) [2]. These fragmentation patterns are consistent with the proposed molecular structure and provide confirmation of the isopropyl substituent and heterocyclic ring system.

Thermal Behavior and Phase Transitions

The thermal behavior of 4-isopropyl-1,3-oxazolidine-2-thione has been characterized through various analytical techniques, providing essential information about its physical properties and stability under different temperature conditions [5] [6].

Table 2: Thermal Behavior and Physical Properties of 4-Isopropyl-1,3-oxazolidine-2-thione

PropertyValueReference/Source
Melting Point51-53°CMultiple sources
Boiling Point (predicted)171.2 ± 23.0°CPredicted value
Density (predicted)1.11 ± 0.1 g/cm³Predicted value
Flash Point (predicted)152.4 ± 23.2°CPredicted value
Vapor Pressure (25°C)0.0 ± 0.7 mmHgCalculated at 25°C
Optical Activity[α]₂₀/D +35.28° (c 0.36, MeOH)Experimental measurement
Molecular FormulaC₆H₁₁NOSMolecular formula
Molecular Weight145.22 g/molCalculated
Exact Mass145.058243 g/molExact mass spectrometry
Physical StateCrystalline solidPhysical observation
ColorWhite to light yellowVisual observation

Melting Point and Phase Behavior

The melting point of 4-isopropyl-1,3-oxazolidine-2-thione has been consistently reported as 51-53°C across multiple literature sources [5] [6]. This relatively low melting point indicates moderate intermolecular forces and suggests that the compound exists as a crystalline solid at room temperature. The narrow melting point range indicates good purity of the compound when properly synthesized and purified [5].

Crystallographic studies on related oxazolidine-2-thione derivatives have revealed important structural features that influence thermal behavior. The compound crystallizes in specific space groups with characteristic unit cell parameters, and hydrogen bonding patterns significantly influence the crystal packing and thermal properties [4]. The presence of the thione functional group contributes to intermolecular hydrogen bonding through nitrogen-hydrogen···sulfur interactions, which stabilize the crystal structure and influence the melting behavior [4].

Thermal Stability and Decomposition

Thermal stability studies indicate that 4-isopropyl-1,3-oxazolidine-2-thione remains stable under normal storage conditions. The predicted boiling point of 171.2 ± 23.0°C suggests reasonable thermal stability at elevated temperatures [5]. However, like many heterocyclic compounds containing sulfur, thermal decomposition may occur at temperatures significantly above the boiling point, potentially leading to the formation of sulfur-containing decomposition products [7].

The compound exhibits characteristic thermal transitions that can be monitored using differential scanning calorimetry and thermogravimetric analysis. These techniques would reveal endothermic transitions corresponding to melting and potential exothermic decomposition events at higher temperatures [7]. The relatively low vapor pressure at ambient temperature (0.0 ± 0.7 mmHg at 25°C) indicates minimal volatility under normal conditions [5].

Optical Activity and Stereochemical Properties

The compound displays optical activity with a specific rotation of [α]₂₀/D +35.28° (c 0.36, methanol), confirming its chiral nature [2]. This optical activity arises from the stereocenter at the 4-position of the oxazolidine ring, where the isopropyl group is attached. The magnitude and sign of the optical rotation provide information about the absolute configuration and can be used for quality control purposes in synthesis [2].

Solubility and Partition Coefficients

The solubility characteristics and partition behavior of 4-isopropyl-1,3-oxazolidine-2-thione are crucial for understanding its potential applications and handling requirements. These properties have been determined through both experimental measurements and computational predictions [8] [9] [10].

Table 3: Solubility and Partition Coefficients of 4-Isopropyl-1,3-oxazolidine-2-thione

PropertyValueMethod/Notes
Water Solubility (log₁₀WS)-1.41 (mol/L)Crippen calculated property
Octanol/Water Partition Coefficient (LogP)1.327Crippen calculated property
Topological Polar Surface Area (TPSA)53.40 ŲCalculated surface area
H-Bond Acceptors2N and S atoms
H-Bond Donors1NH group
Rotatable Bonds1C-C bond in isopropyl
Solubility in Organic SolventsSoluble in most organic solventsQualitative assessment
Storage ConditionsCool, dry place under inert atmosphereManufacturer recommendation
StabilityStable under recommended conditionsChemical stability assessment

Aqueous Solubility Properties

The water solubility of 4-isopropyl-1,3-oxazolidine-2-thione is relatively limited, with a logarithmic solubility value of -1.41 mol/L, corresponding to approximately 0.039 mol/L or about 5.7 grams per liter [10]. This moderate water solubility is consistent with the compound's amphiphilic nature, containing both polar heterocyclic functionality and nonpolar alkyl substituents [9].

The limited aqueous solubility can be attributed to several factors. The isopropyl substituent contributes hydrophobic character to the molecule, while the thione functional group provides some polar character. The balance between these opposing solubility influences results in the observed moderate water solubility [9]. The topological polar surface area of 53.40 square angstroms indicates a moderate degree of polarity, which is consistent with the observed solubility characteristics [9].

Partition Coefficient and Lipophilicity

The octanol-water partition coefficient (LogP) of 1.327 indicates moderate lipophilicity [10]. This value suggests that the compound has a preference for organic phases over aqueous phases, but not to an extreme degree. The partition coefficient is an important parameter for predicting biological membrane permeability and environmental fate [10].

Comparison with related oxazolidine derivatives shows that the LogP value is influenced by the nature and size of substituents. The isopropyl group contributes to the lipophilic character, while the heterocyclic ring system and thione functionality provide polar character that moderates the overall lipophilicity [11] [8].

Organic Solvent Solubility

4-Isopropyl-1,3-oxazolidine-2-thione demonstrates good solubility in most organic solvents, including chloroform, dichloromethane, ethyl acetate, and alcohols [12]. This broad solubility profile makes the compound amenable to various synthetic and analytical procedures. The compound shows particular solubility in polar aprotic solvents, which is advantageous for many chemical transformations [12].

The solubility in organic solvents can be rationalized by considering the molecular structure. The heterocyclic ring system can engage in dipole-dipole interactions with polar solvents, while the isopropyl substituent provides compatibility with nonpolar solvent components. This structural duality contributes to the broad solvent compatibility observed experimentally [12].

Hydrogen Bonding Characteristics

The compound possesses one hydrogen bond donor (the nitrogen-hydrogen group) and two hydrogen bond acceptors (the nitrogen and sulfur atoms) [9]. This hydrogen bonding profile influences both solubility and intermolecular interactions. The ability to form hydrogen bonds affects crystal packing, melting point, and solubility in protic solvents [9].

The hydrogen bonding capability has been confirmed through crystallographic studies of related compounds, which reveal characteristic nitrogen-hydrogen···sulfur interactions that stabilize crystal structures [4]. These interactions also influence the compound's behavior in solution and its potential for molecular recognition processes [4].

Molecular Flexibility and Conformational Properties

The compound contains one rotatable bond, corresponding to the carbon-carbon bond in the isopropyl substituent [9]. This limited conformational flexibility contributes to the compound's well-defined three-dimensional structure and may influence its interactions with other molecules. The restricted rotation around most bonds in the heterocyclic system contributes to the compound's conformational rigidity [9].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

145.05613515 g/mol

Monoisotopic Mass

145.05613515 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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